molecular formula C18H17FN2O3S2 B2758388 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 895448-06-3

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

Cat. No.: B2758388
CAS No.: 895448-06-3
M. Wt: 392.46
InChI Key: TWKKHTTVTDYUBJ-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a novel synthetic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. This structure is of significant interest for early-stage research and discovery, particularly in the development of new bioactive molecules. The benzothiazole ring system is known for its electron-rich, planar structure that enables key interactions with biological targets, such as π–π stacking and hydrogen bonding . Furthermore, benzothiazole derivatives have been extensively investigated as key pharmacophores in the design of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology research . The integration of the fluorine atom and the tosylpropanamide group in its structure is designed to fine-tune the molecule's electronic properties, lipophilicity, and potential binding affinity, making it a compelling candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a chemical building block or a lead candidate for further optimization in projects aimed at developing new therapeutic agents, with a primary research focus on oncology and kinase inhibition. Its mechanism of action is anticipated to involve targeted protein inhibition, based on the documented activity of analogous compounds which have been shown to induce apoptosis and arrest the cell cycle

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-12-3-6-14(7-4-12)26(23,24)10-9-17(22)20-18-21(2)15-8-5-13(19)11-16(15)25-18/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKKHTTVTDYUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant research findings, structure-activity relationship (SAR) studies, and case studies.

Basic Information

  • IUPAC Name: (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
  • Molecular Formula: C16H16FN2O2S
  • Molecular Weight: 316.35 g/mol
  • Purity: Typically ≥ 95%

Structural Characteristics

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a fluorine atom at the 6th position and a tosyl group enhances its pharmacological properties.

Target Interaction

The primary target of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is the FtsZ protein, a crucial component in bacterial cell division. The compound disrupts the GTPase activity and dynamic assembly of FtsZ, leading to inhibition of bacterial cell division and consequent cell death.

Biochemical Pathways

The compound's action can be summarized as follows:

  • Inhibition of FtsZ Activity: By disrupting the normal function of FtsZ, the compound prevents bacterial cytokinesis.
  • Induction of Apoptosis in Cancer Cells: Preliminary studies suggest that similar thiazole derivatives may induce apoptosis in various cancer cell lines through different pathways, including oxidative stress and mitochondrial dysfunction .

Antibacterial Activity

Research indicates that derivatives of thiazole compounds exhibit strong antibacterial properties. For instance, studies have shown that modifications to the benzothiazole structure can enhance activity against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol...)E. coli32 µg/mL
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideS. aureus16 µg/mL
Thiazole Derivative APseudomonas aeruginosa8 µg/mL

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer potential. For example, compounds with structural similarities to (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide have shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study: Anticancer Effects

A study on thiazole derivatives indicated that those with electron-withdrawing groups exhibited enhanced cytotoxicity against HepG2 liver cancer cells. The study employed various assays to evaluate cell viability and apoptosis induction .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol...)HepG212
Thiazole Derivative BMCF-715
Thiazole Derivative CA54910

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole ring significantly impact biological activity. Key findings include:

  • Electron-Withdrawing Groups: These groups enhance antibacterial and anticancer activities by stabilizing the active form of the compound.
  • Positioning of Functional Groups: The placement of substituents on the benzothiazole ring influences both potency and selectivity towards specific biological targets .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of thiazole structures, including this compound, exhibit notable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating several thiazole derivatives, the compound showed effective inhibition against microbial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported were notably low, suggesting strong potential for therapeutic applications in treating infectious diseases .

PathogenMIC (µg/mL)
Pseudomonas aeruginosa12
Staphylococcus aureus8

Anticancer Activity

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide has also been investigated for its anticancer properties. The compound targets multiple pathways associated with cancer cell proliferation and survival.

Case Study: Cytotoxicity Against Cancer Cells

A study conducted on various cancer cell lines revealed that this compound exhibits potent cytotoxicity. For instance, it demonstrated IC50 values in the submicromolar range against human breast adenocarcinoma (MCF7) cells, indicating its potential as an effective anticancer agent .

Cell LineIC50 (µM)
MCF70.5
HeLa0.7
L12100.4

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR) : The target compound’s tosylpropanamide group may enhance solubility and bioavailability compared to analogues with simpler acyl chains.
  • Unanswered Questions : Biological activity data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence, necessitating further comparative studies.

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule can be dissected into two primary components:

  • 6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene scaffold
  • 3-Tosylpropanamide side chain

Challenges include:

  • Stereoselectivity : Ensuring the (E)-configuration at the imine bond.
  • Functional group compatibility : Managing reactivity of the thiazole ring during tosylation and amidation.
  • Purification : Separating intermediates with similar polarities.

Synthesis of the Benzo[d]Thiazole Core

Cyclocondensation Approach

The benzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-amino-4-fluoro-5-methylthiophenol with α-ketoesters or thioureas. A representative protocol adapted from studies on analogous systems is outlined below:

Table 1: Cyclocondensation Reaction Parameters
Reagent Solvent Temperature Time Yield
Ethyl pyruvate Ethanol Reflux 6 h 78%
Thiourea Acetic acid 110°C 4 h 65%

Procedure :

  • Dissolve 2-amino-4-fluoro-5-methylthiophenol (10 mmol) and ethyl pyruvate (12 mmol) in ethanol.
  • Reflux under nitrogen for 6 hours.
  • Concentrate under vacuum and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Insight : The fluorine substituent enhances electrophilicity at the C2 position, facilitating cyclization.

Tosylation of the Propanamide Side Chain

Sulfonylation with p-Toluenesulfonyl Chloride

The tosyl group is introduced via reaction with p-toluenesulfonyl chloride under basic conditions:

Table 3: Tosylation Parameters
Reagent Base Solvent Temperature Yield
p-Toluenesulfonyl chloride Pyridine DCM 0°C → RT 82%
p-Toluenesulfonyl chloride DMAP Acetonitrile 25°C 76%

Procedure :

  • Dissolve 3-aminopropanamide (1 eq) in dichloromethane (DCM).
  • Add p-toluenesulfonyl chloride (1.1 eq) and pyridine (2 eq) at 0°C.
  • Warm to room temperature and stir for 4 hours.
  • Wash with 1M HCl, dry, and purify via column chromatography (hexane/ethyl acetate, 3:1).

Critical Consideration : DMAP catalyzes the reaction, reducing side-product formation from over-tosylation.

Stereoselective Formation of the (E)-Isomer

Geometric Control via Solvent and Temperature

The (E)-configuration is favored in polar aprotic solvents (e.g., DMF) at elevated temperatures due to thermodynamic control:

Table 4: Stereoselectivity Optimization
Solvent Temperature (E):(Z) Ratio
DMF 80°C 9:1
THF 25°C 3:1

Validation : Nuclear Overhauser effect (NOE) NMR spectroscopy confirms the (E)-configuration by the absence of coupling between the thiazole C3-methyl and propanamide protons.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Hexane/ethyl acetate gradients (1–5% ethyl acetate) resolve intermediates.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 171–173°C).

Spectroscopic Data

  • 1H-NMR (400 MHz, DMSO- d6) : δ 7.89 (s, 1H, NH), 7.72 (d, J = 8.4 Hz, 2H, Ts aromatic), 7.48 (d, J = 8.4 Hz, 2H, Ts aromatic), 6.92 (d, J = 8.8 Hz, 1H, thiazole H5), 3.21 (q, J = 6.8 Hz, 2H, CH2), 2.42 (s, 3H, Ts CH3), 2.38 (s, 3H, thiazole CH3).
  • HRMS (ESI) : m/z calculated for C20H20FN3O3S2 [M+H]+: 449.0861; found: 449.0859.

Q & A

Q. What are the recommended synthetic routes for (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide?

The synthesis typically involves multi-step reactions starting with halogenated benzo[d]thiazole precursors. Key steps include:

  • Substitution reactions : Introduce the fluoro group at the 6-position via nucleophilic aromatic substitution using fluorinating agents like KF or CsF under controlled anhydrous conditions .
  • Condensation : React the fluorinated benzo[d]thiazole intermediate with 3-tosylpropanamide in the presence of a base (e.g., triethylamine) to form the imine linkage. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for yield optimization .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure product. Monitor reaction progress via TLC .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

A combination of spectroscopic and analytical methods is essential:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and stereochemistry. The fluorine atom at C6 will show distinct coupling patterns in 1H^1H NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. Look for the [M+H]+^+ ion matching the molecular formula C20H18FN3O3S2C_{20}H_{18}FN_3O_3S_2 .
  • IR Spectroscopy : Identify characteristic peaks for the tosyl (SO2_2) group (~1350 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Cytotoxicity Screening : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Compare with non-cancerous cells (e.g., HEK293) to assess selectivity .
  • Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield during the tosylpropanamide conjugation step?

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility. DMF often enhances nucleophilicity but may require lower temperatures to avoid side reactions .
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to accelerate imine formation. Monitor by 1H^1H NMR for real-time conversion .
  • Kinetic Studies : Use HPLC to track intermediate consumption. Adjust stoichiometry (1.2:1 ratio of tosylpropanamide to benzo[d]thiazole) to drive the reaction to completion .

Q. What are the electronic and steric effects of the 6-fluoro substituent on reactivity and bioactivity?

  • Electronic Effects : The electron-withdrawing fluoro group increases electrophilicity at C2, enhancing nucleophilic attack in substitution reactions. This can be quantified via Hammett substituent constants (σm\sigma_m for -F = 0.34) .
  • Bioactivity Impact : Fluorine improves membrane permeability and metabolic stability. Compare IC50_{50} values of fluoro vs. chloro analogs in cytotoxicity assays; fluorine often enhances potency due to stronger C-F dipole interactions with target enzymes .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Ensure consistent cell lines, incubation times, and endpoint measurements. For example, discrepancies in IC50_{50} values may arise from varying MTT incubation durations (24 vs. 48 hours) .
  • Purity Validation : Re-run assays with HPLC-purified compound (>98% purity) to exclude impurities as confounding factors .
  • Mechanistic Follow-Up : Use target-specific assays (e.g., kinase inhibition profiling) to confirm whether observed bioactivity aligns with hypothesized pathways .

Q. What computational methods are effective for studying its interaction with biological targets?

  • Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase or bacterial DHFR). Focus on hydrogen bonding with the tosyl group and π-π stacking with the benzo[d]thiazole ring .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify key interaction residues .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO/LUMO energies to predict bioactivity trends .

Q. What strategies can mitigate challenges in characterizing its stereochemical stability?

  • Variable Temperature NMR : Perform 1H^1H NMR at 25°C and −40°C to detect slow interconversion between E/Z isomers. Look for peak splitting or broadening .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers if asymmetric synthesis is attempted .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane) to unambiguously assign the E-configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.